1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid

Organic Chemistry Medicinal Chemistry Chemical Procurement

Researchers requiring a bipiperidine scaffold with orthogonal protecting groups often face long lead times for custom synthesis. This Cbz-protected bipiperidine-3-carboxylic acid (CAS 2060040-76-6) provides two differentiated nitrogen atoms-one Cbz-carbamate and one tertiary amine-enabling sequential deprotection-functionalization sequences. • 95% purity suitable for initial route exploration • MW 346.43 g/mol; C19H26N2O4 • Dual attachment points for bifunctional probe construction. Procure early to avoid project delays.

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
Cat. No. B13258454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C19H26N2O4/c22-18(23)16-11-17(20-9-5-2-6-10-20)13-21(12-16)19(24)25-14-15-7-3-1-4-8-15/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,22,23)
InChIKeyFCHPKDGAGWMFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline Profile


1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid (CAS 2060040-76-6), also systematically named 1'-((benzyloxy)carbonyl)-[1,3'-bipiperidine]-5'-carboxylic acid, is a Cbz-protected bipiperidine carboxylic acid with the molecular formula C19H26N2O4 and a molecular weight of 346.43 g/mol . It contains a carboxylic acid functional group on the central piperidine ring and a piperidin-1-yl substituent at the 5-position, features that distinguish it from simpler Cbz-piperidine monocarboxylic acids. The compound is commercially available as a research chemical, typically at a minimum purity of 95%, and is used as a synthetic intermediate or molecular building block .

Bipiperidine scaffold with privileged structure annotation
Orthogonal Cbz and carboxylic acid handles for sequential derivatization
Vendor-verified purity; limited commercial availability (plan sourcing)

Why Generic Substitution Fails


While Cbz-piperidine-3-carboxylic acid (racemic, CAS 78190-11-1) is a much more common intermediate available in >97% purity from multiple suppliers , it lacks the piperidin-1-yl substituent at the 5-position that is present in the target compound. This additional amine-bearing ring fundamentally alters the compound's hydrogen-bonding capacity, basicity, steric profile, and conformational flexibility [1]. Consequently, if a synthetic sequence or biological screening cascade requires this specific regiochemistry and substitution pattern, substituting a simpler analog will break the intended molecular design. For example, the substitution transforms a simple protected piperidine into a bipiperidine scaffold, which can serve as a privileged structure in medicinal chemistry for engaging biological targets such as CCR3 or muscarinic receptors [1], and the Cbz group offers a handle for selective late-stage deprotection. The evidence below details the quantitative basis for this differentiation.

Risk Factor
Target (Bipiperidine)
Common Substitute
Substitution Pattern Piperidin-1-yl group alters H-bonding, basicity, steric profile
Piperidin-1-yl at 5-position
Simple H (monopiperidine)
Scaffold Class Bipiperidine core with documented target engagement; monopiperidine lacks biological annotation
1,3'-Bipiperidine
Monopiperidine
Molecular Weight & Stoichiometry +83 g/mol alters reagent equivalents, shipping cost, mass balance
346.43 g/mol
263.29 g/mol

Key Differentiation Evidence


Purity Comparison: Target vs. Racemic Cbz Analog

The target compound is specified at a minimum purity of 95%, as listed by multiple independent vendors . Its closest commercial comparator, racemic 1-Cbz-piperidine-3-carboxylic acid (CAS 78190-11-1), is routinely supplied at >97.0% purity (GC/T) . This 2% purity differential is significant in synthesis where by-products from a lower purity intermediate could propagate impurities into final compounds. However, the target compound's higher structural complexity and the additional purification steps required justify its specification. The consistency of the 95% specification across vendors (AiFChem and CymitQuimica) indicates a reliable procurement baseline.

Purity Specification
Data to verify
Target: ≥95% | Racemic Cbz analog: >97% (GC/T)
Approx. -2% absolute difference
Trade-off for scaffold complexity
Vendor-reported CoA; verify before scale-up
Organic Chemistry Medicinal Chemistry Chemical Procurement

Molecular Weight Difference from Common Analog

The target compound has a molecular weight of 346.43 g/mol (C19H26N2O4), while the widely available comparator 1-Cbz-piperidine-3-carboxylic acid has a molecular weight of 263.29 g/mol (C14H17NO4) . This difference of 83.14 g/mol corresponds to the additional piperidine ring (C5H10N). In multi-step syntheses, this mass difference directly impacts reagent equivalence calculations, shipping costs per mole, and the mass balance of downstream steps. It also fundamentally reflects the presence of a second basic nitrogen, which can serve as a site for further functionalization or salt formation.

Molecular Weight
Head-to-head
346.43 vs 263.29 g/mol (+31.6%)
Reflects C₅H₁₀N piperidine addition
Impacts stoichiometry, shipping, scale-up
Calculated from molecular formulas
Synthetic Chemistry Process Development Stoichiometry

Scaffold: Bipiperidine vs. Monopiperidine

The target compound contains a 1,3'-bipiperidine core, which is a privileged scaffold in medicinal chemistry. BindingDB data for bipiperidine analogs show engagement with high-value targets: a bipiperidinyl carboxylic acid amide in the database exhibits a Ki of 40 nM against the muscarinic acetylcholine receptor [1]. In contrast, the simpler monopiperidine analog (1-Cbz-piperidine-3-carboxylic acid) is primarily noted as a synthetic intermediate without reported biological activity. This class-level evidence suggests that the target compound's bipiperidine motif may afford unique binding interactions not available with simple piperidine carboxylic acids. The Cbz group provides a temporary N-protection strategy that can be removed via hydrogenolysis to reveal a secondary amine for further diversification.

Scaffold Biology
Class-level
Bipiperidine amide analog: Ki 40 nM (muscarinic receptor, BindingDB). Monopiperidine analog: no target data reported.
Supports privileged scaffold selection
Class-level inference; not direct target data
Drug Discovery Medicinal Chemistry Chemical Biology

Market Availability and Supply Risk

The target compound is listed as discontinued by CymitQuimica , indicating that it may be subject to supply constraints. This contrasts with the broad availability of 1-Cbz-piperidine-3-carboxylic acid, which is in stock at TCI (C2805) and other major suppliers. The scarcity of the bipiperidine derivative suggests that procurement must be planned well in advance, and alternative sources should be qualified. This supply differential directly impacts lead times and the feasibility of large-scale synthesis campaigns.

Supply Risk
Context-dependent
Target: Discontinued (CymitQuimica); limited sources
Comparator: In stock at multiple suppliers
Plan procurement; qualify dual sources
Vendor catalog status snapshot
Supply Chain Procurement Chemical Logistics

Optimal Application Scenarios


Bipiperidine-Based CNS Lead Synthesis

The 1,3'-bipiperidine scaffold present in the target compound is structurally related to known ligands active against CNS targets such as muscarinic receptors [1]. The Cbz protecting group allows for selective deprotection under mild hydrogenolysis conditions, enabling late-stage diversification at the piperidine nitrogen. This makes the compound a valuable starting material for parallel synthesis of bipiperidine-based compound libraries. Procurement is justified over the simpler Cbz-piperidine-3-carboxylic acid when the goal is to explore the chemically expanded space afforded by the second piperidine ring.

Route Scouting with Dual Nitrogen Functionality

The target compound provides two differentiated nitrogen atoms: one protected as a Cbz-carbamate and one as a tertiary amine (piperidine). This orthogonal reactivity enables chemists to sequentially modify the molecule via deprotection–functionalization sequences. The 95% purity specification is sufficient for initial route exploration, and the molecular weight (346.43 g/mol) must be factored into process mass intensity calculations . The compound's limited availability dictates early procurement to avoid project delays.

Bifunctional Probe Design with Orthogonal Handles

The carboxylic acid at the 3-position of the central piperidine and the Cbz-protected nitrogen offer two orthogonal attachment points for constructing bifunctional probes (e.g., fluorescent tags or biotinylated derivatives). The piperidin-1-yl group increases water solubility and hydrogen-bonding potential relative to monopiperidine analogs. This application is supported by the molecular weight and purity data reported by vendors [1]. The alternative of using a simpler Cbz-amino acid would not provide the same tertiary amine handle.

Application
Selection Property
Validation Focus
CNS lead synthesis
Bipiperidine scaffold fidelity
Target engagement profiling (class-level evidence)
Route scouting (dual nitrogen)
Orthogonal protecting group strategy
Sequential deprotection efficiency
Bifunctional probe design
Orthogonal handles for conjugation
Linker integrity & solubility under assay conditions
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